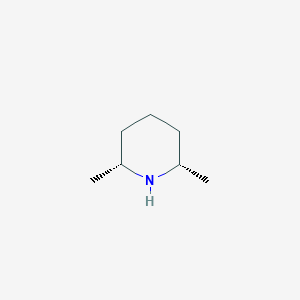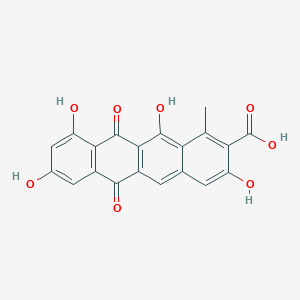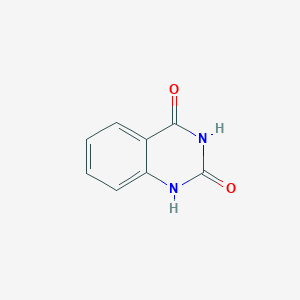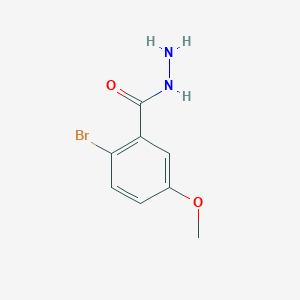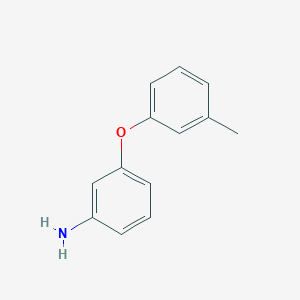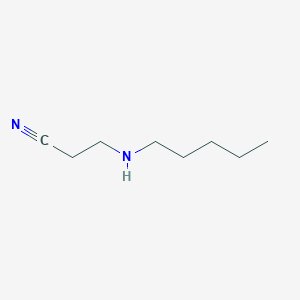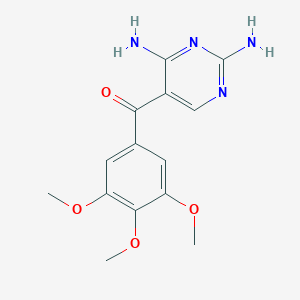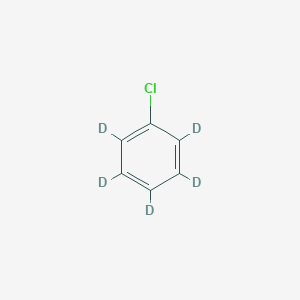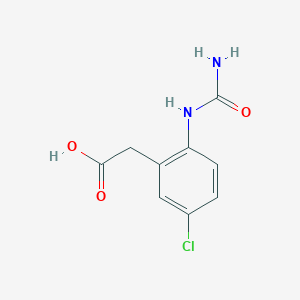
2-(5-Chloro-2-ureidophenyl)acetic acid
Descripción general
Descripción
“2-(5-Chloro-2-ureidophenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63200 . This compound appears as a yellow solid .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloro-2-ureidophenyl)acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
2-(5-Chloro-2-ureidophenyl)acetic acid's derivatives have been explored in cancer research. For example, the synthesis and in vitro anticancer activity of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid were studied, demonstrating an improved drug preparation method that is simpler, economical, and convenient, with an overall yield of 66% (Liu Ying-xiang, 2007).
Photo-degradation Studies
The compound's derivatives also find applications in photo-degradation studies. For instance, the photo-degradation behavior of a pharmaceutical compound related to 2-(5-Chloro-2-ureidophenyl)acetic acid was studied to understand its stability under light exposure (Lianming Wu, T. Y. Hong, F. Vogt, 2007).
Molecular Imprinting for Selective Trace Determination
The molecular imprinting technique using derivatives of 2-(5-Chloro-2-ureidophenyl)acetic acid has been applied for selective trace determination of pesticides in complex matrices. This method was used for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in biological and environmental samples (F. Omidi, M. Behbahani, S. Samadi, A. Sedighi, S. Shahtaheri, 2014).
Enzyme Inhibition Studies
Research has been conducted on derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound showed significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).
Comparative Studies on Reactivity and Acidity
A detailed study on halogenated phenylacetic acid derivatives, including 2-(2-halophenyl)acetic acid, was conducted to understand their reactivity, acidity, and vibrational spectra. This research provided insights into the molecular properties and potential applications of these compounds (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, N. Misra, 2015).
Photocatalytic Degradation Studies
In the field of environmental science, the photocatalytic degradation of various organic pollutants, including 4-chlorophenoxy acetic acid, a derivative of 2-(5-Chloro-2-ureidophenyl)acetic acid, has been explored using titanium dioxide. This study contributes to understanding the environmental impact and degradation pathways of these compounds (W. Bahnemann, M. Muneer, Munima Haque, 2007).
Propiedades
IUPAC Name |
2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPAHVAHFPSRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-ureidophenyl)acetic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

